Cas no 1806067-08-2 (Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate)

Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate is a versatile pyridine-based intermediate with significant utility in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. Its key structural features—a chloromethyl group at the 6-position and a difluoromethyl group at the 4-position—enhance reactivity, enabling selective functionalization for complex molecule synthesis. The ester moiety at the 3-position further facilitates derivatization, making it a valuable precursor for heterocyclic modifications. This compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in multi-step synthetic routes. Its well-defined reactivity profile supports efficient incorporation into target structures, particularly in the synthesis of bioactive molecules.
Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate structure
1806067-08-2 structure
Product name:Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate
CAS No:1806067-08-2
MF:C9H7Cl2F2NO2
MW:270.060187578201
CID:4873937

Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate
    • Inchi: 1S/C9H7Cl2F2NO2/c1-16-9(15)6-5(8(12)13)2-4(3-10)14-7(6)11/h2,8H,3H2,1H3
    • InChI Key: OUQBZUCHZKIRQI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C(C(F)F)=CC(CCl)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Topological Polar Surface Area: 39.2
  • XLogP3: 2.7

Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029044845-1g
Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate
1806067-08-2 97%
1g
$1,564.50 2022-04-01

Additional information on Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate

Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806067-08-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate, identified by its CAS number 1806067-08-2, is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate structural framework, has garnered considerable attention due to its pivotal role in the development of novel therapeutic agents. The presence of multiple functional groups, including chloro, chloromethyl, and difluoromethyl substituents, makes it a valuable building block for constructing complex molecular architectures essential for drug discovery and development.

The chemical structure of Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate encompasses a pyridine core, which is a fundamental scaffold in medicinal chemistry. The pyridine ring, with its electron-deficient nature, facilitates various chemical transformations that are critical for drug design. Specifically, the chloro and chloromethyl groups introduce reactivity that allows for further functionalization, while the difluoromethyl moiety enhances metabolic stability and bioavailability, key factors in optimizing pharmacokinetic profiles.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. Among these, pyridine derivatives have emerged as a cornerstone in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The synthesis of Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate exemplifies the sophisticated methodologies employed in modern organic synthesis. Advanced techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been instrumental in achieving high yields and purity levels.

One of the most compelling aspects of Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate is its utility as a precursor in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, modulating pathways that are dysregulated in disease states. For instance, studies have demonstrated its role in generating potent kinase inhibitors, which are crucial in oncology research. The ability to fine-tune the substituents on the pyridine ring allows chemists to tailor the pharmacological properties of these inhibitors, ensuring selectivity and efficacy.

The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to improve their pharmacological properties. The difluoromethyl group in Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate contributes to enhanced binding affinity and resistance to metabolic degradation. This feature is particularly advantageous in drugs that require prolonged half-lives to maintain therapeutic efficacy. Furthermore, fluorinated compounds often exhibit improved oral bioavailability and reduced toxicity profiles, making them favorable candidates for clinical development.

Recent advancements in computational chemistry have further accelerated the discovery and optimization of compounds like Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate. Molecular modeling techniques enable researchers to predict the binding interactions between drug candidates and their biological targets with remarkable accuracy. This has led to more efficient screening processes and reduced reliance on empirical trial-and-error methods. By leveraging these computational tools, scientists can rapidly identify promising scaffolds for further medicinal chemistry exploration.

The synthetic pathways for obtaining Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate are multifaceted and highlight the ingenuity of synthetic organic chemists. One common approach involves multi-step sequences that begin with commercially available pyridine derivatives. Through a series of halogenation reactions, functional group interconversions, and protecting group strategies, chemists can construct the desired molecule with high precision. Each step is meticulously designed to maximize yield while minimizing side reactions, ensuring that the final product meets stringent quality standards.

The versatility of Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate extends beyond its role as an intermediate; it also serves as a platform for exploring novel synthetic methodologies. Researchers are continually devising innovative approaches to streamline its synthesis and expand its utility in drug development. For example, recent studies have explored catalytic systems that enable more efficient transformations while reducing environmental impact. Such innovations align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

In conclusion, Methyl 2-chloro-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806067-08-2) represents a critical component in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists striving to develop innovative therapeutics. As research progresses and new methodologies emerge, this compound will undoubtedly continue to play a pivotal role in advancing drug discovery efforts worldwide.

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